molecular formula C26H56I2N4 B12718070 Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide CAS No. 103622-39-5

Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide

Katalognummer: B12718070
CAS-Nummer: 103622-39-5
Molekulargewicht: 678.6 g/mol
InChI-Schlüssel: DVQLWSLRAVSMLG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is a chemical compound with the molecular formula C26-H56-N4.2I and a molecular weight of 678.66 . This compound is part of the piperazinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) typically involves the reaction of piperazine derivatives with alkyl halides. One common method is the reaction of 1,1-diethylpiperazine with decamethylene diiodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence neuronal activity. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperazinium, 4,4’-decamethylenebis(1,1-diethyl-, diiodide) is unique due to its specific alkyl chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for specialized applications .

Eigenschaften

CAS-Nummer

103622-39-5

Molekularformel

C26H56I2N4

Molekulargewicht

678.6 g/mol

IUPAC-Name

4-[10-(4,4-diethylpiperazin-4-ium-1-yl)decyl]-1,1-diethylpiperazin-1-ium;diiodide

InChI

InChI=1S/C26H56N4.2HI/c1-5-29(6-2)23-19-27(20-24-29)17-15-13-11-9-10-12-14-16-18-28-21-25-30(7-3,8-4)26-22-28;;/h5-26H2,1-4H3;2*1H/q+2;;/p-2

InChI-Schlüssel

DVQLWSLRAVSMLG-UHFFFAOYSA-L

Kanonische SMILES

CC[N+]1(CCN(CC1)CCCCCCCCCCN2CC[N+](CC2)(CC)CC)CC.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.